molecular formula C17H18Cl2O3 B5069213 1,4-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene

1,4-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene

Cat. No.: B5069213
M. Wt: 341.2 g/mol
InChI Key: DZSVSEXYIGFDAG-UHFFFAOYSA-N
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Description

1,4-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and an ethoxyphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-dichlorobenzene and 2-ethoxyphenol as the primary starting materials.

    Etherification Reaction: The 2-ethoxyphenol undergoes an etherification reaction with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-ethoxyphenoxy)propyl chloride.

    Nucleophilic Substitution: The 3-(2-ethoxyphenoxy)propyl chloride is then subjected to a nucleophilic substitution reaction with 1,4-dichlorobenzene in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), catalysts (palladium on carbon), solvents (dimethylformamide, toluene).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), catalysts (palladium on carbon), solvents (ether, ethanol).

Major Products Formed

    Substitution: Amino or thiol derivatives of the original compound.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

Scientific Research Applications

1,4-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and ethoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene
  • 1,2-dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene
  • 2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene

Uniqueness

1,4-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,4-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-2-20-15-6-3-4-7-16(15)21-10-5-11-22-17-12-13(18)8-9-14(17)19/h3-4,6-9,12H,2,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSVSEXYIGFDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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